
Technical Support Center: Optimizing Oral
Administration of TNO155

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TNO211

Cat. No.: B12388713 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on improving the oral bioavailability of the SHP2 inhibitor, TNO155.

The information is presented in a question-and-answer format to directly address potential

issues encountered during preclinical and clinical development.

Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of TNO155 in preclinical models?

A1: Preclinical studies have shown that TNO155 has good oral bioavailability across multiple

species. In mice, the oral bioavailability is reported to be 78%, in rats 100% (>100% in some

reports), and in monkeys 60%.[1] These data suggest that TNO155 is well-absorbed after oral

administration in these animal models.

Q2: What are the known solubility and permeability characteristics of TNO155?

A2: TNO155 is described as having high solubility and high permeability.[1] While specific

quantitative values under the Biopharmaceutics Classification System (BCS) are not publicly

detailed, this classification suggests that the compound is not expected to have major

dissolution or permeation limitations affecting its oral absorption.

Q3: What general formulation strategies can be considered for kinase inhibitors like TNO155 to

ensure optimal oral absorption?
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A3: For kinase inhibitors, several formulation strategies can be employed to optimize oral

absorption, particularly if issues with solubility or stability arise. These include the use of

lipophilic salts to increase solubility in lipidic excipients and the development of lipid-based

formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[2][3][4][5] Amorphous

solid dispersions (ASDs) are another common approach to enhance the dissolution rate and

bioavailability of poorly soluble drugs by converting the crystalline drug to a higher-energy

amorphous form.[6][7][8]

Q4: Are there any known excipient compatibility issues with TNO155?

A4: There is no publicly available information detailing specific excipient compatibility studies

for TNO155. However, it is standard practice in formulation development to conduct

compatibility studies with a range of common excipients to ensure the stability and performance

of the final dosage form. Techniques such as differential scanning calorimetry (DSC) and

Fourier-transform infrared spectroscopy (FTIR) are often used for this purpose.

Troubleshooting Guide
This guide addresses potential issues that may arise during the oral formulation development

of TNO155.
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Problem Potential Cause Troubleshooting Steps

High variability in plasma

concentrations after oral

dosing

- Inconsistent dissolution of the

drug product.- Food effects on

absorption.- Variability in

gastrointestinal physiology

(e.g., pH, transit time).

- Optimize the formulation to

ensure rapid and complete

dissolution. Consider

micronization or amorphization

if dissolution is rate-limiting.-

Conduct food-effect

bioavailability studies to

understand the impact of food

and advise on dosing with or

without meals.- Use controlled-

release formulations to

minimize the impact of GI

variability.

Lower than expected oral

bioavailability in a new

preclinical model

- Species-specific differences

in first-pass metabolism.- Poor

solubility or stability in the

gastrointestinal fluid of the

specific species.

- Investigate the metabolic

pathways of TNO155 in the

new species.- Assess the

solubility and stability of

TNO155 in simulated gastric

and intestinal fluids of that

species.- Consider formulation

adjustments, such as the use

of absorption enhancers or

metabolic inhibitors (for

research purposes).

Physical instability of the

formulated drug product (e.g.,

crystallization, degradation)

- Incompatible excipients.-

Inappropriate storage

conditions (temperature,

humidity).- For amorphous

formulations, conversion back

to the crystalline state.

- Conduct thorough excipient

compatibility studies.-

Establish and adhere to

appropriate storage and

handling conditions.- For

ASDs, select a polymer that

effectively stabilizes the

amorphous form of the drug.
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Quantitative Data Summary
The following table summarizes the preclinical pharmacokinetic parameters of TNO155.

Species

Oral

Bioavailabilit

y (%)

Tmax

(hours)

Half-life

(hours)

Clearance

(mL/min/kg)

Volume of

Distribution

(L/kg)

Mouse 78 0.8 2 24 3

Rat 100 (>100) 1 8 15 7

Dog >100 2 9 4 3

Monkey 60 2 9 6 4

Data sourced

from

BioWorld.[1]

Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in a Rodent Model

This protocol outlines a general procedure for determining the oral bioavailability of a TNO155

formulation in rats.

Animal Model: Use male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

Drug Formulation:

Intravenous (IV) Formulation: Dissolve TNO155 in a suitable vehicle (e.g., 5% DMSO,

40% PEG300, 5% Tween 80, 50% saline) to a concentration of 1 mg/mL.

Oral Formulation: Prepare the test formulation of TNO155 at a concentration suitable for a

10 mg/kg dose in a volume of 10 mL/kg.

Dosing:

IV Group: Administer a 1 mg/kg dose of TNO155 via the tail vein.
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Oral Group: Administer a 10 mg/kg dose of the TNO155 formulation via oral gavage.

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein at pre-

dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an

anticoagulant (e.g., EDTA).

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate

the plasma.

Bioanalysis: Analyze the plasma concentrations of TNO155 using a validated LC-MS/MS

method.

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC (Area

Under the Curve) and Cmax, using appropriate software.

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:

F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2: In Vitro Dissolution Testing

This protocol describes a general method for evaluating the dissolution of a TNO155 oral

formulation.

Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal

fluid (SIF, pH 6.8).

Procedure:

Place one dose of the TNO155 formulation into each dissolution vessel containing 900 mL

of the dissolution medium, maintained at 37 ± 0.5 °C.

Rotate the paddle at a specified speed (e.g., 75 rpm).

Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and

60 minutes).
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Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

Sample Analysis: Filter the samples and analyze the concentration of TNO155 using a

validated analytical method, such as UV-Vis spectroscopy or HPLC.

Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution

profile.
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Caption: TNO155 inhibits the SHP2 signaling pathway.
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Caption: Workflow for evaluating TNO155 oral formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Optimizing Oral
Administration of TNO155]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388713#improving-tno155-bioavailability-for-oral-
administration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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